Cas no 1267517-81-6 (N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroaceta mide)

N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroaceta mide 化学的及び物理的性質
名前と識別子
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- N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroaceta mide
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- インチ: 1S/C9H9F3N2O2/c1-16-7-3-2-5(13)4-6(7)14-8(15)9(10,11)12/h2-4H,13H2,1H3,(H,14,15)
- InChIKey: YAYGICMZJYHYMK-UHFFFAOYSA-N
- SMILES: C(NC1=CC(N)=CC=C1OC)(=O)C(F)(F)F
N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroaceta mide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7232814-10.0g |
N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide |
1267517-81-6 | 95.0% | 10.0g |
$2269.0 | 2025-02-20 | |
Enamine | EN300-7232814-0.25g |
N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide |
1267517-81-6 | 95.0% | 0.25g |
$216.0 | 2025-02-20 | |
1PlusChem | 1P028DZV-50mg |
N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide |
1267517-81-6 | 95% | 50mg |
$182.00 | 2023-12-25 | |
1PlusChem | 1P028DZV-500mg |
N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide |
1267517-81-6 | 95% | 500mg |
$565.00 | 2023-12-25 | |
1PlusChem | 1P028DZV-1g |
N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide |
1267517-81-6 | 95% | 1g |
$715.00 | 2023-12-25 | |
Aaron | AR028E87-50mg |
N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide |
1267517-81-6 | 95% | 50mg |
$164.00 | 2025-02-16 | |
1PlusChem | 1P028DZV-250mg |
N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide |
1267517-81-6 | 95% | 250mg |
$320.00 | 2023-12-25 | |
Aaron | AR028E87-250mg |
N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide |
1267517-81-6 | 95% | 250mg |
$322.00 | 2025-02-16 | |
Enamine | EN300-7232814-0.5g |
N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide |
1267517-81-6 | 95.0% | 0.5g |
$407.0 | 2025-02-20 | |
Enamine | EN300-7232814-0.05g |
N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide |
1267517-81-6 | 95.0% | 0.05g |
$101.0 | 2025-02-20 |
N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroaceta mide 関連文献
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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6. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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9. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroaceta mideに関する追加情報
N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide (CAS 1267517-81-6): A Comprehensive Overview
N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide (CAS 1267517-81-6) is a specialized fluorinated aromatic amide compound that has garnered significant attention in pharmaceutical and agrochemical research. This trifluoroacetamide derivative features a unique molecular structure combining an amino-methoxyphenyl moiety with a trifluoroacetyl group, making it particularly valuable for various synthetic applications.
The compound's molecular formula is C9H9F3N2O2, with a molecular weight of 234.18 g/mol. Its structural features include a methoxy group at the ortho position relative to the amino group, which significantly influences its chemical reactivity and physical properties. The presence of the trifluoroacetyl moiety enhances the compound's stability while maintaining good solubility in common organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane.
Recent scientific literature highlights the growing importance of N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide as a key intermediate in the synthesis of various heterocyclic compounds. Researchers particularly value its application in developing novel pharmaceutical candidates, where the trifluoromethyl group can significantly improve metabolic stability and membrane permeability of drug molecules. This aligns with current trends in drug discovery focusing on fluorinated compounds for enhanced pharmacokinetic properties.
In material science applications, CAS 1267517-81-6 serves as a building block for creating advanced polymeric materials with specific optical and electronic properties. The compound's ability to participate in various condensation reactions makes it valuable for synthesizing high-performance polymers used in specialty coatings and electronic components. This application has become increasingly relevant with the growing demand for advanced materials in renewable energy technologies.
The synthesis of N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide typically involves the acylation of 5-amino-2-methoxyaniline with trifluoroacetic anhydride under controlled conditions. Recent process optimization studies have focused on improving yield and purity while reducing environmental impact, reflecting the pharmaceutical industry's commitment to green chemistry principles. These developments address common search queries about sustainable synthesis methods for specialty chemicals.
Analytical characterization of CAS 1267517-81-6 typically employs advanced techniques including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry. The compound shows characteristic signals in 1H NMR (δ 7.20-7.40 ppm for aromatic protons, δ 3.80 ppm for methoxy group) and 19F NMR (δ -75 to -78 ppm for CF3 group), which are frequently referenced in research publications and patent applications.
From a commercial perspective, the global market for fluorinated aromatic intermediates like N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide has shown steady growth, driven by increasing demand from the pharmaceutical and agrochemical sectors. Market analysis reports indicate particular interest from companies developing next-generation therapeutics and crop protection agents, where fluorinated compounds offer distinct advantages in biological activity.
Storage and handling recommendations for CAS 1267517-81-6 suggest keeping the compound in a cool, dry environment protected from light. While not classified as hazardous under standard regulations, proper laboratory practices should be followed when working with this material. These precautions align with frequently searched topics about chemical storage best practices and laboratory safety protocols.
Recent patent literature reveals innovative applications of N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide in developing kinase inhibitors and antimicrobial agents. The compound's structural versatility allows for diverse modifications, making it valuable in medicinal chemistry programs targeting various disease pathways. This connects with trending searches about drug discovery approaches and targeted therapies.
Quality control specifications for commercial samples of CAS 1267517-81-6 typically require ≥98% purity by HPLC analysis, with strict limits on residual solvents and related substances. These standards reflect the pharmaceutical industry's emphasis on high-purity intermediates, a topic frequently explored in technical forums and supplier evaluations.
Environmental fate studies indicate that N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide undergoes gradual hydrolysis under aqueous conditions, with the trifluoroacetyl group being particularly susceptible to nucleophilic attack. This degradation pathway has implications for waste treatment strategies in manufacturing facilities, addressing common concerns about chemical environmental impact.
The compound's thermal stability has been investigated using differential scanning calorimetry (DSC), revealing a melting point typically between 145-150°C. Such thermal characteristics are important for process development, particularly in scale-up operations where heat transfer considerations are crucial—a subject of frequent inquiry in chemical engineering discussions.
Looking forward, research trends suggest expanding applications of N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide in bioconjugation chemistry and proteomics. The compound's reactive sites make it suitable for creating molecular probes and diagnostic reagents, aligning with growing interest in precision medicine tools and biomarker detection technologies.
For researchers sourcing CAS 1267517-81-6, current market intelligence suggests evaluating suppliers based on technical documentation, regulatory compliance, and supply chain reliability. These factors have become increasingly important in chemical procurement, as evidenced by search trends emphasizing quality assurance in research chemicals.
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